2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates to form the triazole ring.
Thioether Formation: The triazole derivative is then reacted with a chlorophenyl thiol to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with acetic hydrazide to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the acetohydrazide is condensed with thiophene-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azomethine (Schiff base) linkage, converting it to the corresponding amine.
Substitution: The triazole ring and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its derivatives are studied for their potential use in organic electronics and as precursors for advanced materials.
Biology and Medicine
Antimicrobial Agents: Exhibits significant activity against a range of bacterial and fungal pathogens.
Anticancer Research: Shows potential in inhibiting the growth of certain cancer cell lines, making it a candidate for anticancer drug development.
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, which can be exploited in drug design.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new therapeutic agents based on its structure.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring and sulfanyl group are crucial for binding to enzyme active sites, disrupting normal enzyme function. This can lead to inhibition of key metabolic pathways in microbes or cancer cells, resulting in their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide .
- **2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide .
Uniqueness
The unique combination of the triazole ring, sulfanyl group, and Schiff base linkage in 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide provides it with distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form stable complexes with metals makes it versatile for multiple applications.
This compound’s specific structural features and reactivity profile distinguish it from other similar compounds, making it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C21H16ClN5OS2 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H16ClN5OS2/c22-16-8-10-17(11-9-16)27-20(15-5-2-1-3-6-15)25-26-21(27)30-14-19(28)24-23-13-18-7-4-12-29-18/h1-13H,14H2,(H,24,28)/b23-13+ |
InChI Key |
HDZAMWQQLMTPHH-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
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